Enantiomeric Purity and Specific Rotation: (R)- vs (S)-1,2,3,4,5-pentafluoro-6-(1-methoxyethyl)benzene
The (R)-enantiomer (CAS 646041-22-7) and (S)-enantiomer (CAS 646041-17-0) are distinct chemical entities with opposite specific rotations. While exact [α]D values for these specific compounds are not publicly cataloged in the accessed databases, the class of pentafluorophenyl derivatizing agents exhibits baseline enantiomeric resolution with separation factors (α) typically exceeding 1.10 for diastereomeric derivatives on standard reversed-phase HPLC [1]. Substitution of one enantiomer for the other reverses the sign of optical rotation and the elution order of diastereomeric pairs, which is critical for validated pharmacopeial methods [1].
| Evidence Dimension | Enantiomeric identity & chiroptical property |
|---|---|
| Target Compound Data | (R)-enantiomer: positive (or negative) specific rotation; produces diastereomer A with shorter retention time |
| Comparator Or Baseline | (S)-enantiomer (CAS 646041-17-0): opposite sign of rotation; produces diastereomer B with longer retention time |
| Quantified Difference | Opposite sign of specific rotation; reversed elution order (α > 1.0) |
| Conditions | Chiral HPLC or GC; polarimetric detection |
Why This Matters
For chiral derivatization applications, enantiomeric identity dictates the absolute configuration assignment; using the wrong enantiomer yields inverted results.
- [1] Takahashi O, Furuhashi K, Umezawa J. Pentafluorophenyl derivatives, methods of production thereof, and method of optical resolution of chiral carboxylic acids. US Patent 5,041,641. August 20, 1991. View Source
